

Spectroscopic Profile of Methyl 2-hexenoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-hexenoate

Cat. No.: B1584480

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Introduction: **Methyl 2-hexenoate** ($C_7H_{12}O_2$) is an unsaturated ester with applications in the flavor and fragrance industry, as well as a potential building block in organic synthesis. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Methyl 2-hexenoate**, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for trans-**Methyl 2-hexenoate**.

Table 1: 1H NMR Spectroscopic Data ($CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
6.95	dt	15.6, 7.0	1H	H-3
5.81	dt	15.6, 1.5	1H	H-2
3.72	s	-	3H	O-CH ₃
2.20	qd	7.3, 1.5	2H	H-4
1.48	sextet	7.4	2H	H-5
0.92	t	7.4	3H	H-6

Table 2: ^{13}C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppm	Carbon Atom Assignment
166.9	C-1 (C=O)
149.3	C-3
121.3	C-2
51.2	O-CH ₃
34.7	C-4
21.2	C-5
13.6	C-6

Table 3: IR Spectroscopic Data (Neat)

Wavenumber (cm ⁻¹)	Description of Vibration
2961	C-H stretch (alkane)
2875	C-H stretch (alkane)
1726	C=O stretch (ester)
1657	C=C stretch (alkene)
1437	C-H bend (methyl)
1271	C-O stretch (ester)
1173	C-O stretch (ester)
982	=C-H bend (trans alkene)

Table 4: Mass Spectrometry Data (EI-MS)

m/z	Relative Intensity (%)	Proposed Fragment
128	15	[M] ⁺ (Molecular Ion)
97	45	[M - OCH ₃] ⁺
85	100	[M - C ₃ H ₇] ⁺ or McLafferty rearrangement
69	50	[C ₅ H ₉] ⁺
55	80	[C ₄ H ₇] ⁺
41	75	[C ₃ H ₅] ⁺

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A solution of **Methyl 2-hexenoate** is prepared by dissolving approximately 10-20 mg of the compound in about 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl_3), containing 1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument.
- ^1H NMR Acquisition: Proton NMR spectra are typically acquired with a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is used.

Infrared (IR) Spectroscopy:

- Sample Preparation: For a liquid sample like **Methyl 2-hexenoate**, the spectrum is typically recorded as a neat thin film. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm^{-1}) with a resolution of 4 cm^{-1} . A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

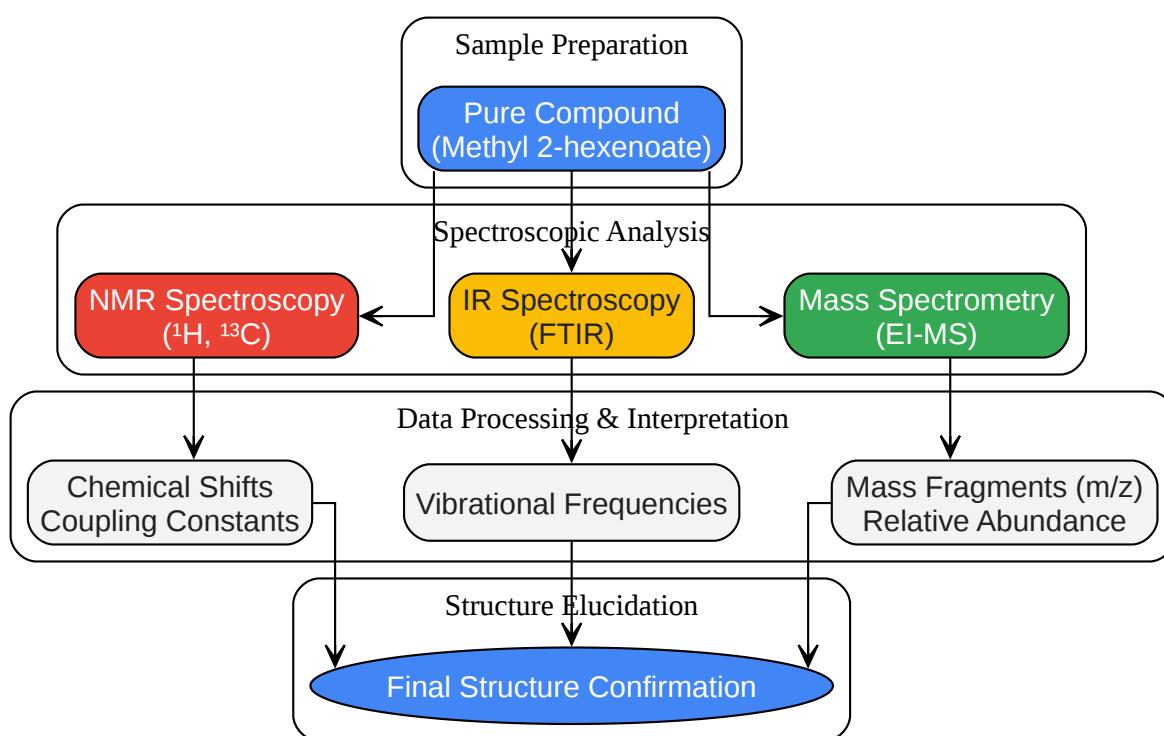
Mass Spectrometry (MS):

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization.
- Ionization: Electron Impact (EI) ionization is commonly used, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

- Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: A detector records the abundance of each fragment, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like **Methyl 2-hexenoate**.



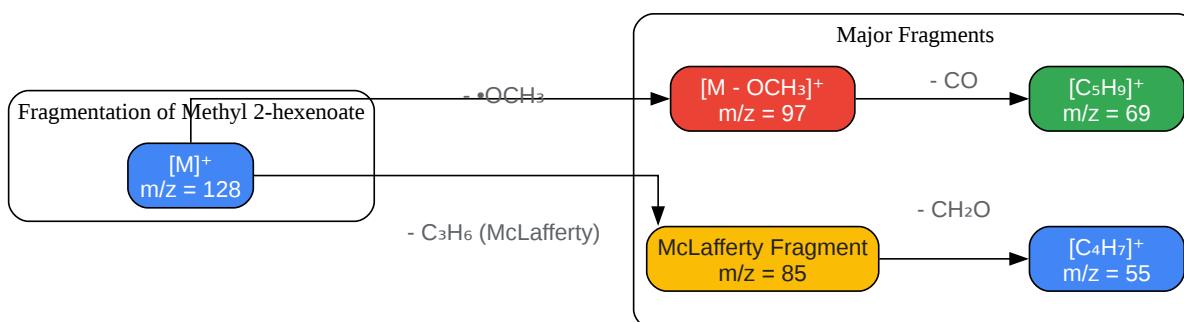
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Spectroscopic analysis workflow.

Mass Spectrometry Fragmentation Pattern

The fragmentation of **Methyl 2-hexenoate** in an EI-MS is a key tool for its structural identification. The molecular ion ($[M]^+$) is observed at m/z 128. The base peak at m/z 85 can be attributed to a McLafferty rearrangement, a characteristic fragmentation of esters, involving the transfer of a gamma-hydrogen and elimination of a neutral alkene. Another significant fragmentation pathway is the loss of the methoxy group ($-OCH_3$) to give a fragment at m/z 97. Other prominent peaks arise from further fragmentation of the carbon chain.

The following diagram illustrates the primary fragmentation pathways.



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